molecular formula C20H27N3O4 B2935471 2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate CAS No. 2361745-14-2

2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate

Cat. No. B2935471
CAS RN: 2361745-14-2
M. Wt: 373.453
InChI Key: CXOAHPXPGWMHAT-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate involves its interaction with GABA receptors in the brain. GABA receptors are ionotropic receptors that mediate the inhibitory effects of GABA, the main inhibitory neurotransmitter in the brain. 2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate binds to the benzodiazepine site on GABA receptors, which enhances the inhibitory effects of GABA and leads to the sedative and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are mediated by the compound's interaction with GABA receptors in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate in lab experiments include its high potency and selectivity for GABA receptors, which allows for the precise modulation of neuronal activity. However, the compound's lipophilicity and low solubility in water can limit its use in certain experimental settings.

Future Directions

For the research on 2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate include the development of new analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for anxiety disorders and epilepsy, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, the compound's potential as a tool for studying the mechanisms of GABA receptor modulation and neuronal inhibition warrants further investigation.

Synthesis Methods

The synthesis of 2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate involves the reaction of 4-(prop-2-enoylamino)benzoic acid with 2-methylpropylamine and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting product is then treated with diazepam to yield the final compound.

Scientific Research Applications

2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, it has been investigated for its ability to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In pharmacology, it has been tested for its potential as an anxiolytic and sedative agent. In medicinal chemistry, it has been explored as a potential lead compound for the development of new drugs for the treatment of anxiety disorders.

properties

IUPAC Name

2-methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-4-18(24)21-17-8-6-16(7-9-17)19(25)22-10-5-11-23(13-12-22)20(26)27-14-15(2)3/h4,6-9,15H,1,5,10-14H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOAHPXPGWMHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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